2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H16N4O6 and its molecular weight is 456.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds structurally related to the specified chemical have been explored for their anticancer properties. For instance, derivatives of pyrimidine have been synthesized and tested for cytotoxic activity against cancer cell lines, showing significant cancer cell growth inhibition in certain cases. These findings suggest potential pathways for developing new anticancer agents by modifying the pyrimidine core structure (Al-Sanea et al., 2020).
Antimicrobial Activity
Several studies have focused on synthesizing new heterocycles incorporating pyrimidine moieties to evaluate their antimicrobial activity. Some synthesized compounds have demonstrated effective antimicrobial properties, suggesting the potential of pyrimidine derivatives as antimicrobial agents (Bondock et al., 2008). These studies indicate that modifications to the pyrimidine structure can yield compounds with useful biological activities.
Antibacterial and Antifungal Agents
Research has also been conducted on the synthesis of pyrimidine derivatives for evaluating their antibacterial and antifungal activities. Certain derivatives have shown significant activity against both Gram-negative and Gram-positive bacteria, as well as against fungi. This underscores the potential of pyrimidine-based compounds in developing new antibacterial and antifungal therapies (Kumari et al., 2017).
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Some of these compounds have exhibited promising results, suggesting their potential application in pain and inflammation management (Selvam et al., 2012).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-nitrobenzoyl chloride followed by cyclization with salicylaldehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with N-(3-nitrophenyl)acetamide to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-nitrobenzoyl chloride", "salicylaldehyde", "N-(3-nitrophenyl)acetamide" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3-nitrobenzoyl)-4,6-dioxypyrimidine.", "Step 2: The intermediate from step 1 is then reacted with salicylaldehyde in the presence of a base such as potassium carbonate to form the benzofuro[3,2-d]pyrimidine ring.", "Step 3: The resulting intermediate from step 2 is then reacted with N-(3-nitrophenyl)acetamide in the presence of a base such as sodium hydride to form the final product, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide." ] } | |
CAS No. |
895787-22-1 |
Molecular Formula |
C24H16N4O6 |
Molecular Weight |
456.414 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29) |
InChI Key |
CYLYTBDKYVIJPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.